2-(4-Methoxyphenyl)benzothiazole CAS number and identifiers
2-(4-Methoxyphenyl)benzothiazole CAS number and identifiers
Executive Summary
2-(4-Methoxyphenyl)benzothiazole (CAS: 6265-92-5) represents a pivotal scaffold in the intersection of medicinal chemistry and optoelectronics.[1] Structurally, it fuses a benzothiazole core with a para-methoxyphenyl moiety, creating a conjugated system that exhibits significant solvatochromic fluorescence and potent antitumor activity.
This technical guide dissects the compound from a Senior Application Scientist’s perspective, moving beyond basic identification to explore its synthesis via green chemistry protocols, its pharmacophore utility in breast cancer research (MCF-7 cell lines), and its role as a hole-transporting material in organic light-emitting diodes (OLEDs).
Part 1: Chemical Identity & Physiochemical Profile[1][2][3]
The integrity of any experimental workflow begins with precise material verification. 2-(4-Methoxyphenyl)benzothiazole is often synthesized as a precursor to more complex fluorinated antitumor agents (e.g., PMX 610), making its purity and characterization critical.
Table 1: Core Identifiers
| Identifier Type | Value | Context |
| CAS Number | 6265-92-5 | Primary Registry |
| PubChem CID | 95753 | Database Key |
| MDL Number | MFCD01099069 | Supplier Verification |
| Molecular Formula | C₁₄H₁₁NOS | Stoichiometry |
| Molecular Weight | 241.31 g/mol | Calculation Basis |
| SMILES | COC1=CC=C(C2=NC3=CC=CC=C3S2)C=C1 | Informatics |
| InChIKey | BHPQYMZQTOCNFJ-UHFFFAOYSA-N | Unique Hash |
Table 2: Physiochemical Properties
| Property | Metric | Experimental Note |
| Melting Point | 120 – 124 °C | Crystalline powder (Yellow/Greenish) |
| Boiling Point | 392 °C (lit.)[1] | At 760 mmHg |
| Solubility | DMSO, Chloroform, DCM | Poor solubility in water; lipophilic nature aids membrane permeability. |
| λmax (Abs) | ~320-330 nm | Solvent dependent (Bathochromic shift in polar solvents) |
| Fluorescence | Strong Blue/Green Emission | High quantum yield in non-polar solvents; utilized in OLEDs. |
Part 2: Synthetic Architectures
As a senior scientist, I prioritize synthetic routes that balance atom economy with reaction velocity . While traditional Jacobson cyclization using thiobenzanilides is valid, it often requires harsh oxidative conditions (e.g., K₃Fe(CN)₆).
The superior protocol—and the one recommended here—is the condensation of 2-aminothiophenol with 4-methoxybenzaldehyde . This route minimizes byproducts and can be accelerated using microwave irradiation or ultrasonic probes, aligning with Green Chemistry principles.
Synthesis Logic & Causality
The reaction proceeds via a Schiff base intermediate (imine formation), followed by an intramolecular nucleophilic attack by the sulfur atom and subsequent oxidation. The electron-donating methoxy group at the para position of the benzaldehyde stabilizes the intermediate, facilitating the cyclization.
Visualization: Reaction Pathway
The following diagram illustrates the condensation pathway and the critical intermediate steps.
Figure 1: Step-wise synthesis mechanism transforming 2-aminothiophenol and 4-methoxybenzaldehyde into the benzothiazole pharmacophore.[2]
Part 3: Experimental Protocol (Self-Validating)
This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) . This method is self-validating because the reaction completion is visually indicated by the solidification of the melt and confirmed via TLC (Hexane:EtOAc 8:2) within minutes, preventing the common error of over-cooking the reaction.
Materials
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Reagent A: 2-Aminothiophenol (1.25 g, 10 mmol)
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Reagent B: 4-Methoxybenzaldehyde (1.36 g, 10 mmol)
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Catalyst/Support: Silica Gel (2 g, 230-400 mesh) - acts as a solid support and mild acid catalyst.
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Equipment: Microwave reactor (or domestic microwave with careful pulsing).
Step-by-Step Methodology
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Pre-Mixing: In a borosilicate beaker, mix Reagent A and Reagent B. The mixture will likely become warm (exothermic imine formation).
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Adsorption: Add the Silica Gel to the mixture. Grind thoroughly with a pestle until a free-flowing powder is obtained. This increases surface area and ensures uniform heating.
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Irradiation: Place the powder in the microwave reactor.
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Settings: 300 W power.[3]
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Duration: Irradiate for 3–6 minutes. Monitor for color change (deepening yellow).
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Extraction: Allow the mixture to cool to room temperature. Add 20 mL of Dichloromethane (DCM) to the solid residue and stir vigorously to desorb the product.
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Filtration: Filter off the silica gel.
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Purification: Evaporate the DCM. Recrystallize the crude solid from hot Ethanol.
Part 4: Functional Applications & Mechanisms
Antitumor Activity (Breast Cancer / MCF-7)
2-(4-Methoxyphenyl)benzothiazole serves as a structural analogue to potent antitumor agents like PMX 610 . While the 4-methoxy variant is less potent than its fluorinated or amino-substituted counterparts, it is a critical "negative control" or "baseline" molecule in Structure-Activity Relationship (SAR) studies.
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Mechanism: Benzothiazoles typically exert antitumor effects by binding to the Aryl Hydrocarbon Receptor (AhR) , triggering the expression of CYP1A1. This metabolizes the compound into reactive species that cause DNA adducts, leading to apoptosis in sensitive cell lines like MCF-7 (breast cancer).
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SAR Insight: The 4-methoxy group blocks the para-position from metabolic hydroxylation, altering the pharmacokinetic profile compared to the 4-amino derivatives.
Optoelectronics (OLEDs)
The compound exhibits Excited-State Intramolecular Charge Transfer (ESICT) . The electron-donating methoxy group pushes electron density toward the electron-withdrawing benzothiazole ring, resulting in high fluorescence quantum yields.
Visualization: Structure-Activity Relationship (SAR)
The diagram below maps the functional regions of the molecule and their impact on biological and optical properties.
Figure 2: Structure-Activity Relationship (SAR) highlighting the dual role of the methoxy group in metabolic stability and optical performance.
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 95753, 2-(4-Methoxyphenyl)benzothiazole. Retrieved from [Link]
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Mortimer, C. G., et al. (2006).[6] Antitumor benzothiazoles.[4][7][8][3][9] 26. 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. Journal of Medicinal Chemistry. Retrieved from [Link]
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Malaysian Journal of Analytical Sciences. (2015). Synthesis of Benzothiazole Derivatives Using Ultrasonic Probe Irradiation. Retrieved from [Link]
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